3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class of heterocyclic compounds, characterized by its unique molecular structure and potential applications in various scientific fields. This compound is noted for its amino and carboxamide functional groups, which contribute to its reactivity and biological activity.
This compound can be synthesized through various chemical pathways, primarily involving the reaction of hydrazines with diketones or their equivalents. It has been a subject of interest in medicinal chemistry due to its potential therapeutic effects.
3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is classified as:
The synthesis of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps:
The synthesis may also utilize multi-step processes optimized for yield and purity, often employing transition-metal catalysts or photoredox reactions to enhance efficiency. Industrial methods may vary but typically follow similar foundational steps as described above .
The molecular formula of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is . Its structure features a pyrazole ring with an ethyl group at the nitrogen position, a methyl group at another nitrogen position, and a carboxamide group at the five-position.
3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through signal transduction pathways, leading to various biological effects including anti-inflammatory and anticancer activities .
While specific physical properties like density and boiling point are not readily available, the compound's melting point is crucial for characterizing its stability and reactivity.
Key chemical properties include:
3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide has several significant applications:
The systematic IUPAC name 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide precisely defines the atomic connectivity and substitution pattern of this heterocyclic compound. Its molecular formula is C₇H₁₂N₄O, corresponding to a molecular weight of 168.20 g/mol [2] [6]. The core structure consists of a pyrazole ring—a five-membered diazole featuring two adjacent nitrogen atoms—with three distinct substituents: (1) an amino group (-NH₂) at position 3; (2) a methyl group (-CH₃) on the ring nitrogen (N1); and (3) an N-ethyl carboxamide (-C(O)NHCH₂CH₃) at position 5 [4]. This arrangement creates a multifunctional pharmacophore where each moiety contributes distinct electronic and steric properties. The unsubstituted 3-amino group enables hydrogen bond donation (N-H), while the carboxamide carbonyl serves as a hydrogen bond acceptor. The N1-methyl and N-ethyl groups impart lipophilicity, influencing membrane permeability [4] [7].
Table 1: Atomic Contributions to Molecular Properties
Position | Substituent | Electronic Effect | Role in Molecular Recognition |
---|---|---|---|
N1 | Methyl | +I effect | Solubility modulation |
C3 | Amino (-NH₂) | Strong +M effect | Hydrogen bond donation |
C5 | N-Ethyl carboxamide | Dipolar | Bidentate H-bond acceptor/donor |
This configuration exemplifies strategic bioisosteric replacement in medicinal chemistry. The N-ethyl carboxamide serves as a versatile mimic for carboxylic acids or other hydrogen-bonding motifs, while retaining metabolic stability compared to esters or carboxylic acids [4]. X-ray crystallographic studies of analogous pyrazoles reveal a near-planar ring system with the carboxamide group coplanar to the heterocycle, facilitating π-stacking interactions in biological targets [4]. The rotational freedom of the N-ethyl group allows conformational adaptation within enzyme binding pockets—a critical feature for target engagement observed in kinase inhibitors like crizotinib, which shares this carboxamide motif [3] [7].
Pyrazole carboxamides emerged as privileged scaffolds following the serendipitous discovery of antipyrine (phenazone) in 1883—the first pyrazole-derived therapeutic with analgesic properties [3] [7]. Early derivatives featured simple N-phenyl substitutions, but the 1960s–1990s saw strategic incorporation of carboxamide groups to enhance target affinity and metabolic stability. The advent of celecoxib (a selective COX-2 inhibitor) in 1999 validated pyrazole carboxamides as clinically viable scaffolds, demonstrating their capacity for high selectivity in enzyme inhibition [3] [7].
Table 2: Milestones in Pyrazole Carboxamide Drug Development
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
Pre-1960s | Antipyrine | Analgesic/Antipyretic | Simple N-phenyl substitution |
1990s | Celecoxib | COX-2 Inhibition | Trifluoromethyl sulfonamide |
2000s | Crizotinib | ALK/ROS1 Kinase Inhibition | Aminopyridine core + carboxamide |
2010s–Present | Erdafitinib | FGFR Inhibition | Urea-linked carboxamide variant |
The synthesis of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide represents a methodological evolution from early carboxylate esters. Contemporary routes typically begin with ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8), which undergoes nitration at C3 followed by reduction to the 3-amino intermediate, and finally nucleophilic displacement with ethylamine to install the carboxamide group [8] . This approach leverages the nucleophilicity of the C3 position in pyrazole esters, enabling sequential functionalization that was inaccessible in early synthetic schemes. The specific choice of N-ethylamine (over methylamine or dimethylamine) optimizes steric bulk for target engagement—a design principle validated in protein kinase inhibitors where N-ethyl groups fill hydrophobic pockets adjacent to ATP-binding sites [4] [7].
The bioactivity profile of 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is exquisitely sensitive to substituent modifications, governed by three key parameters:
N-Alkyl Chain Length: Replacing the N-ethyl group with N-methyl reduces steric bulk, diminishing hydrophobic interactions in enzymes like protein kinases. Conversely, N-propyl or N-isopropyl analogs increase hydrophobicity but may disrupt optimal hydrogen bonding. Computational docking studies indicate the N-ethyl group achieves a Goldilocks volume of 45–50 ų—large enough for hydrophobic burial yet compact enough to avoid entropic penalties upon binding [4] [7].
Amino Group Electronics: The 3-amino group’s strong mesomeric (+M) effect elevates the π-electron density at C4, facilitating electrophilic attacks or coordination to metal ions in metalloenzyme active sites. Acylation or alkylation abolishes this effect, underscoring its role in electron redistribution. In kinase inhibitors, this amino group often forms key hydrogen bonds with hinge-region residues (e.g., Glu119 in c-Met), with bond distances of 2.8–3.2 Å observed in co-crystal structures [4] [7].
Ring Nitrogen Substitution: The N1-methyl group prevents undesired N-H acidity (pKa ~14 vs. ~10 for unsubstituted pyrazoles) while maintaining metabolic stability. Contrast this with N-unsubstituted analogs like 3-amino-1H-pyrazole-5-carboxamide (CAS 1346948-79-5), where the acidic N-H promotes glucuronidation, reducing oral bioavailability [6].
Table 3: Impact of Substituent Variations on Molecular Properties
Modification Site | Analog Structure | Consequence | Biological Relevance |
---|---|---|---|
Carboxamide Nitrogen | N-Methyl (vs. N-Ethyl) | Reduced hydrophobic contact area | Lower kinase inhibition potency |
C3 Position | Amino vs. Nitro or Hydrogen | Loss of H-bond donation and +M effect | Abolished cellular activity |
N1 Position | H vs. Methyl | Increased metabolic clearance | Poor oral exposure in vivo |
These dynamics are exploited in targeted library design. For example, replacing the N-ethyl with cyclopropylmethyl (as in pralsetinib) enhances potency against RET kinase, while substituting the 3-amino with methylamino maintains hydrogen bonding but reduces resonance effects [4] [7]. Such precise manipulations demonstrate how 3-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide serves as a versatile template for optimizing pharmacokinetic and pharmacodynamic properties in oncology and inflammation therapeutics [3] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5